molecular formula C10H8BrNO B1527713 5-Bromo-3-methoxyquinoline CAS No. 776296-12-9

5-Bromo-3-methoxyquinoline

Cat. No. B1527713
M. Wt: 238.08 g/mol
InChI Key: YNVIAXULFXXTLV-UHFFFAOYSA-N
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Patent
US08217029B2

Procedure details

Starting from 5-bromo-3-methoxyquinoline (WO 2007/107965) and azetidin-3-yl-carbamic acid benzyl ester (commercial) the title compound was prepared according to procedure L followed by procedure G and was isolated as a pale yellow solid (122 mg, 63% over two steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([O:12][CH3:13])[CH:6]=[N:7]2.C(OC(=O)[NH:23][CH:24]1[CH2:27][NH:26][CH2:25]1)C1C=CC=CC=1>>[CH3:13][O:12][C:5]1[CH:6]=[N:7][C:8]2[C:3]([CH:4]=1)=[C:2]([N:26]1[CH2:27][CH:24]([NH2:23])[CH2:25]1)[CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=C(C=NC2=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CNC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC2=CC=CC(=C2C1)N1CC(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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